4-Bromo-3-nitropyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-Bromo-3-nitropyridine hydrochloride involves several steps. Initially, pyridine or substituted pyridines react with N2O5 in an organic solvent, yielding the N-nitropyridinium ion. Subsequent reaction of this ion with SO2/HSO3 in water leads to the formation of 3-nitropyridine with a yield of approximately 77%. Interestingly, the reaction mechanism does not follow the typical electrophilic aromatic substitution; instead, it involves a [1,5] sigmatropic shift, causing the nitro group to migrate from the 1-position to the 3-position .

Molecular Structure Analysis

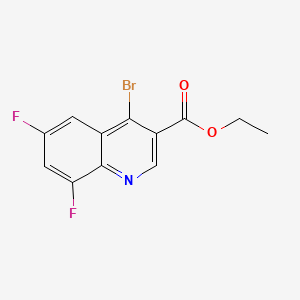

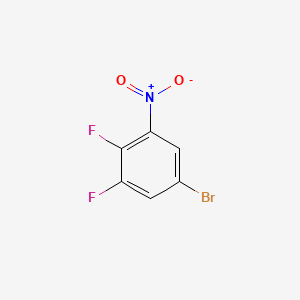

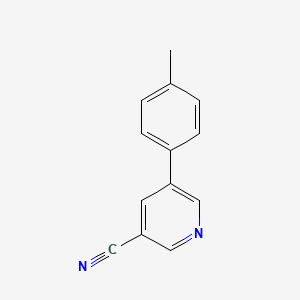

The molecular structure of 4-Bromo-3-nitropyridine hydrochloride consists of a pyridine ring with a bromine atom at the 4-position and a nitro group at the 3-position. The hydrochloride salt forms due to the presence of the chloride ion. The molecular weight of this compound is approximately 239.45 g/mol . You can visualize the structure here .

Chemical Reactions Analysis

- Substitution Reactions : 4-Bromo-3-nitropyridine hydrochloride can undergo substitution reactions. For instance, it can be substituted with ammonia and amines using the vicarious substitution method or the oxidative substitution method. These reactions occur para to the nitro group, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .

- Formation of 5-Nitropyridine-2-sulfonic Acid : A two-step reaction starting from 3-nitropyridine results in the formation of 5-nitropyridine-2-sulfonic acid .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Research on nitrophenols, including derivatives similar to 4-Bromo-3-nitropyridine hydrochloride, highlights their atmospheric occurrence and the processes leading to their formation. These compounds can arise from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. Understanding the atmospheric behavior of nitrophenols is crucial for assessing their environmental impact and the dynamics of atmospheric chemistry (Harrison et al., 2005).

Solubility Enhancement in Pharmaceuticals

The concept of hydrotropy, which involves increasing the solubility of poorly soluble compounds, is significant in pharmaceutical research. Studies on solubility enhancement techniques, including the use of hydrotropes, are essential for improving the bioavailability and pharmacological action of drugs. This research area explores the structural and intermolecular forces of compounds, potentially including 4-Bromo-3-nitropyridine hydrochloride, to enhance their solubility and effectiveness (Kapadiya et al., 2011).

Water Treatment and Disinfection

Investigations into the efficacy of various disinfectants against Legionella in water systems are pertinent to public health. The selection and optimization of disinfectants, including chemical compounds that may relate to 4-Bromo-3-nitropyridine hydrochloride, are critical for developing measures to control waterborne pathogens and ensure the safety of water supplies (Kim et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

4-Bromo-3-nitropyridine hydrochloride is a chemical compound that is often used in the field of organic synthesis

Mode of Action

For instance, the bromine atom can be involved in electrophilic aromatic substitution reactions, while the nitro group can act as an electron-withdrawing group, affecting the reactivity of the pyridine ring .

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-3-nitropyridine hydrochloride are currently unknown. Nitropyridines have been studied for their potential involvement in various chemical reactions

Result of Action

It’s known that bromine and nitro groups in organic compounds can influence the reactivity of the compound, potentially leading to various molecular and cellular effects .

Action Environment

The action of 4-Bromo-3-nitropyridine hydrochloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For instance, the compound’s reactivity can be affected by the pH of the environment, as changes in pH can influence the protonation state of the pyridine ring . Additionally, temperature can affect the rate of chemical reactions involving this compound.

properties

IUPAC Name |

4-bromo-3-nitropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUXXJASPJSLDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743677 |

Source

|

| Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitropyridine hydrochloride | |

CAS RN |

1260816-42-9 |

Source

|

| Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)